molecular formula C9H16O3 B1584551 Butyl levulinate CAS No. 2052-15-5

Butyl levulinate

Cat. No. B1584551
CAS RN: 2052-15-5
M. Wt: 172.22 g/mol
InChI Key: ISBWNEKJSSLXOD-UHFFFAOYSA-N
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Description

Butyl levulinate (BL) is a versatile chemical widely used in food and chemical industries . It has a linear formula of CH3COCH2CH2CO2(CH2)3CH3, a CAS Number of 2052-15-5, and a molecular weight of 172.22 .


Synthesis Analysis

BL can be synthesized from cellulose in biomass resources, which is significant for its sustainable development . The synthesis process includes fed-batch hydrolysis, decolorization, extraction, esterification, and purification . A concentration of 171.63 g/L of the intermediate levulinic acid was obtained at the fifth feeding through the fed-batch hydrolysis process .


Molecular Structure Analysis

The molecular structure of BL contains a total of 27 bonds. There are 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BL from cellulose include the depolymerization of cellulose into glucose, transformation of glucose into 5-hydroxylmethylfurfural (HMF), and cleavage of HMF by splitting off formic acid to form levulinic acid .


Physical And Chemical Properties Analysis

BL is a liquid with a refractive index of n20/D 1.427 (lit.) and a density of 0.974 g/mL at 25 °C (lit.) . It has a boiling point of 106-108 °C/5.5 mmHg (lit.) .

Scientific Research Applications

1. Synthesis and Optimization

Butyl levulinate, derived from levulinic acid, finds wide applications including as a plasticizer, flavoring agent, solvent, and fuel additive. Kokare et al. (2018) explored the optimization of reaction parameters for synthesizing n-butyl levulinate using Amberlyst 15 catalyst, achieving a high conversion rate of 97.03% under optimized conditions (Kokare et al., 2018). Additionally, Dharne and Bokade (2011) and Yadav and Borkar (2008) conducted studies focusing on the efficient synthesis of n-butyl levulinate, highlighting its significance as an intermediate with diverse applications (Dharne & Bokade, 2011); (Yadav & Borkar, 2008).

2. Catalytic Processes and Biofuel Applications

Research by Tiwari et al. (2020) and Janssen et al. (2010) delved into the production of butyl levulinate from biomass-derived sources. These studies emphasized the potential of butyl levulinate as a biofuel additive, capable of reducing emissions in diesel engines (Tiwari et al., 2020); (Janssen et al., 2010).

3. Efficacy in Continuous Flow Systems

Bhavsar and Yadav (2018) compared the synthesis of n-butyl levulinate using different immobilized lipases in a continuous flow packed bed tubular microreactor and a stirred tank batch reactor. Their findings highlighted the advantages of continuous flow systems in terms of efficiency and conversion rates (Bhavsar & Yadav, 2018).

4. Role in Biomass Conversion

Mascal and Nikitin (2010) and Galletti et al. (2021) explored the conversion of biomass into valuable feedstocks, including butyl levulinate. Their research underscores the importance of butyl levulinate in the sustainable development of bio-based chemicals and fuels (Mascal & Nikitin, 2010); (Galletti et al., 2021).

Safety And Hazards

When handling BL, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes . It is also advised to prevent the generation of vapor or mist .

Future Directions

The future direction of BL research could focus on the advancement of various separation techniques used for LA extraction to fulfill the growing demand for LA products . Additionally, the development of cost-effective and eco-friendly production techniques for BL from biomass resources is of great significance .

properties

IUPAC Name

butyl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O3/c1-3-4-7-12-9(11)6-5-8(2)10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBWNEKJSSLXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038800
Record name Butyl 4-oxopentanoate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless or straw-colored liquid; sweet and slightly pungent caramellic odour with fruity undertones; mild sweet caramellic-herbaceous taste; bitter taste
Record name Pentanoic acid, 4-oxo-, butyl ester
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Record name Butyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

106.00 to 108.00 °C. @ 5.50 mm Hg
Record name Butyl levulinate
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Solubility

slightly soluble in water; soluble in oil and alcohol
Record name Butyl levulinate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.977
Record name Butyl levulinate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Butyl levulinate

CAS RN

2052-15-5
Record name Butyl levulinate
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Record name Butyl levulinate
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Record name Butyl levulinate
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Record name Pentanoic acid, 4-oxo-, butyl ester
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Record name Butyl 4-oxopentanoate
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Record name N-butyl 4-oxopentanoate
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Record name BUTYL LEVULINATE
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Record name Butyl levulinate
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URL http://www.hmdb.ca/metabolites/HMDB0040165
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 5 cc autoclave is charged with 1 cc of heptane and 1 cc of an aqueous solution containing 2 mmoles of levulinic acid and 2 mmoles of formic acid. 5 wt. % sulfuric acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 150° C. for 0.5 hours while maintaining a constant pressure of isobutene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
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reactant
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0 (± 1) mol
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reactant
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reactant
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[Compound]
Name
aqueous solution
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 5 cc autoclave is charged with 2 cc of an aqueous solution containing 0.5 mmoles of levulinic acid and 2 mmoles of formic acid. 15 wt. % ZSM-5 zeolite is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 100° C. for 4 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
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reactant
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Type
reactant
Reaction Step Four
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A 5 cc autoclave is charged with 2 cc of an aqueous solution containing 2 mmoles of levulinic acid and 2 mmoles of formic acid. 5 wt. % sulfuric acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 100° C. for 2 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

A 5 cc autoclave is charged with 2 cc of an aqueous solution containing 2 mmoles of levulinic acid and 0.5 mmoles of formic acid. 2 wt. % triflic acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 100° C. for 0.5 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A 5 cc autoclave is charged with 1 cc of iso-octane and 1 cc of an aqueous solution containing 2 mmoles of levulinic acid and 2 mmoles of formic acid. 5 wt. % sulfuric acid is added as a catalyst. The reactor is pressurized to 0.69 MPa with 1-butene and heated to 100° C. for 2 hours while maintaining a constant pressure of 1-butene. After cooling, the organic phase is separated. A mixture of butyl formate and butyl levulinate is formed as product.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
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[Compound]
Name
aqueous solution
Quantity
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
KA Ahmad, MH Siddiqui, KK Pant, KDP Nigam… - Chemical Engineering …, 2022 - Elsevier
… Compatibility of biomass derived diesel blending molecule butyl levulinate have been reviewed. … Butyl levulinate has shown most promising properties as a diesel additive. …
Number of citations: 14 www.sciencedirect.com
Y Hishikawa, M Yamaguchi… - Journal of wood …, 2013 - jwoodscience.springeropen.com
… In this paper, we demonstrated a high yield of butyl levulinate using 1-butanol (1-BuOH) by the single step process of acid-catalyzed solvolysis of cellulose under atmospheric pressure. …
Number of citations: 46 jwoodscience.springeropen.com
DDM Di Bucchianico, JC Buvat, M Mignot, VC Moreno… - Fuel, 2022 - Elsevier
The use of alkyl levulinates is growing interest in fuels. Adding n-butyl levulinate (BL) to fuels presents some benefits compared to ethyl levulinate. The conventional production route of …
Number of citations: 14 www.sciencedirect.com
KC Maheria, J Kozinski, A Dalai - Catalysis letters, 2013 - Springer
… n-butyl levulinate by esterification of LA with n-butanol using various small and large pore zeolites. The preferential order to yield n-butyl levulinate … 100 % selectivity of n-butyl levulinate. …
Number of citations: 125 link.springer.com
S Dharne, VV Bokade - Journal of Natural Gas Chemistry, 2011 - Elsevier
… Butyl levulinate is used as an important intermediate having diverse applications. The present work focuses on the synthesis of n-butyl levulinate … towards n-butyl levulinate. Effects of …
Number of citations: 183 www.sciencedirect.com
GD Yadav, IV Borkar - Industrial & Engineering Chemistry …, 2008 - ACS Publications
… n-Butyl levulinate is used as an important intermediate having diverse applications. The present work focuses on the synthesis of n-butyl levulinate by esterification of levulinic acid with …
Number of citations: 115 pubs.acs.org
P Demma Carà, R Ciriminna, NR Shiju… - …, 2014 - Wiley Online Library
… The initial selectivity towards butyl levulinate, however, is poor (Figure 2). After 30 min, all resins gave a selectivity towards butyl levulinate between 30–40 %. After 6.5 h, the selectivity …
MB Kokare, V Ranjani, CS Mathpati - Chemical Engineering Research and …, 2018 - Elsevier
… n-butyl levulinate is a levulinic acid derived ester which has wide applications, such as … using response surface method for n-butyl levulinate synthesis with Amberlyst 15 catalyst. The …
Number of citations: 29 www.sciencedirect.com
KY Nandiwale, VV Bokade - Chemical Engineering & …, 2015 - Wiley Online Library
… The synthesis of n-butyl levulinate, one of the most important biodiesel … -butyl levulinate. Micro/meso-HZ-5 was found to be the most efficient catalyst, with 98 % yield of n-butyl levulinate …
Number of citations: 90 onlinelibrary.wiley.com
E Ramírez, R Bringue, C Fite, M Iborra, J Tejero… - Applied Catalysis A …, 2021 - Elsevier
… The transformation of fructose into butyl levulinate in aqueous 1-butanol (initial molar ratio 1-… Swollen resins with low polymer density show the highest butyl levulinate yield. Dowex …
Number of citations: 21 www.sciencedirect.com

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